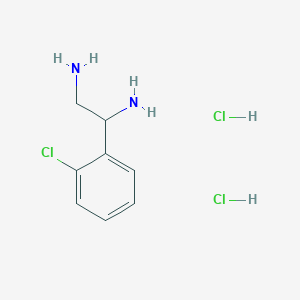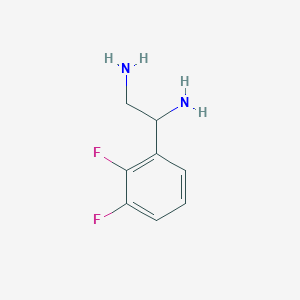
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with (S)-pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the chiral center play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride: The enantiomer of the compound with different chiral properties.
2-(5-Fluoro-2-methylphenyl)pyrrolidine: The non-chiral version without the hydrochloride salt.
2-(5-Fluoro-2-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15ClFN |
|---|---|
Peso molecular |
215.69 g/mol |
Nombre IUPAC |
(2S)-2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m0./s1 |
Clave InChI |
GOGWAFLJIMUBQJ-MERQFXBCSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)F)[C@@H]2CCCN2.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)F)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)
![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)


![5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)

![Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl](/img/structure/B13048817.png)

